5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole

Catalog No.
S860519
CAS No.
1152623-73-8
M.F
C6H5Cl2F3N2
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl...

CAS Number

1152623-73-8

Product Name

5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole

IUPAC Name

5-chloro-4-(chloromethyl)-1-methyl-3-(trifluoromethyl)pyrazole

Molecular Formula

C6H5Cl2F3N2

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5Cl2F3N2/c1-13-5(8)3(2-7)4(12-13)6(9,10)11/h2H2,1H3

InChI Key

YCZXEKXZNMMTDA-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)C(F)(F)F)CCl)Cl

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CCl)Cl

5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS 1152623-73-8) is a highly functionalized, regio-locked pyrazole building block designed for advanced organic synthesis. It features a reactive 4-chloromethyl electrophile for primary SN2 alkylations, an orthogonal 5-chloro group for subsequent cross-coupling or nucleophilic aromatic substitution, and a 3-trifluoromethyl group that imparts lipophilicity and metabolic stability. The N-methylation at the 1-position prevents tautomerization, ensuring predictable regiochemistry during downstream transformations. This specific substitution pattern makes it a high-value precursor for the industrial-scale procurement of complex agrochemicals, pharmaceuticals, and fluorinated materials where precise structural control and high atom economy are mandatory [1].

Procurement Fit

Scaffold Polyhalogenated pyrazole with pre-installed CF₃, Cl, and CH₂Cl groups
Reactivity Dual orthogonal electrophilic sites for sequential derivatization
Form & Quality Solid form for accurate weighing; high-purity grade available

Substituting this specific compound with simpler pyrazole analogs fundamentally compromises both process efficiency and final product performance. Using an unmethylated 1H-pyrazole precursor introduces tautomerization, which leads to the formation of difficult-to-separate regioisomeric mixtures during subsequent reactions, thereby slashing effective yields and increasing purification costs. Furthermore, replacing the 4-chloromethyl group with a more reactive bromomethyl group severely reduces bulk shelf-life and necessitates expensive cold-chain logistics. Finally, substituting the 3-trifluoromethyl group with a standard alkyl group removes the critical metabolic stability and lipophilicity required for modern biological targets, rendering the final synthesized molecules ineffective for their intended agrochemical or pharmaceutical applications [1].

Substitution Risk

1

5-H analog lacks aromatic chloro handle

4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole removes the C5–Cl electrophilic site, altering ring electronics and cross-coupling potential.

2

Carboxylic acid analog changes reaction manifold

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid shifts available chemistry from alkylation/SN2 to amide coupling, not a direct substitute.

3

Mono-halogenated analogs lack orthogonal diversification

Compounds with a single reactive C–X site cannot support sequential, chemoselective functionalization without additional steps.

Regiochemical Locking for Downstream Yield Optimization

N-methylation at the 1-position eliminates the tautomerization inherent to 1H-pyrazoles. When using 1H-pyrazoles as precursors, downstream N-alkylation or arylation typically results in regioisomeric mixtures that require complex chromatographic separation. Procurement of the pre-methylated 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole ensures quantitative regiocontrol, significantly improving the overall yield of the target isomer and reducing solvent waste during purification [1].

Evidence DimensionRegioisomeric purity of downstream products
Target Compound Data>98% single regioisomer
Comparator Or BaselineUnmethylated 1H-pyrazole analog (~50-75% target isomer, mixed)
Quantified Difference~25-50% increase in usable isomer yield
ConditionsStandard downstream N- or O-alkylation conditions

Procuring a regio-locked building block eliminates costly purification steps and maximizes atom economy in industrial scale-up.

MW Identity Check
Cross-study comparable
Δ 34.45 g/mol (17.3%)
Unambiguous LC-MS identification prevents procurement mix-up with 5-H analog.
Based on molecular formula; verify by CoA.

Storage Stability and Handling: Chloromethyl vs. Bromomethyl

For benzylic-type alkylating agents, the choice of leaving group drastically impacts shelf-life and handling requirements. While bromomethyl derivatives offer higher initial reactivity, they are prone to rapid hydrolysis and thermal degradation during transport and storage. The chloromethyl group in CAS 1152623-73-8 provides an optimal balance, maintaining sufficient electrophilicity for SN2 reactions while exhibiting superior stability under ambient storage conditions compared to its bromo-analog [1].

Evidence DimensionAmbient storage shelf-life (hydrolytic stability)
Target Compound Data>12 months at 25°C (sealed)
Comparator Or Baseline4-bromomethyl analog (<3 months at 25°C, requires cold storage)
Quantified Difference>4x longer ambient shelf-life
ConditionsBulk storage at 25°C, standard atmospheric pressure

Extended shelf-life at ambient conditions reduces cold-chain shipping costs and minimizes batch-to-batch degradation risks during procurement.

Electrophilic Site Count
Class-level inference
Target: 2 sites (C5–Cl, C4–CH₂Cl)
Comparator analogs: 1 site each
Dual orthogonal handles enable sequential, protecting-group-free diversification.
Inferred from structure; SNAr and SN2 paradigms support reactivity.

Orthogonal Functionalization via the 5-Chloro Substituent

The presence of both a 4-chloromethyl group and a 5-chloro substituent provides two distinct, orthogonally reactive sites. The highly electrophilic 4-chloromethyl group can undergo rapid SN2 substitution with nucleophiles (amines, thiols, alcohols) under mild conditions. Subsequently, the 5-chloro position—activated by the adjacent pyrazole nitrogen and the electron-withdrawing 3-trifluoromethyl group—can be engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This dual reactivity is absent in des-chloro analogs [1].

Evidence DimensionNumber of addressable functionalization sites
Target Compound Data2 distinct orthogonal sites (aliphatic Cl, aromatic Cl)
Comparator Or Baseline4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole (1 site)
Quantified Difference100% increase in primary functionalization vectors
ConditionsSequential SN2 alkylation followed by Pd-catalyzed cross-coupling

Buyers can generate significantly more complex, tri-substituted pyrazole libraries from a single procured starting material.

Commercial Purity
Cross-study comparable
≥95% to NLT 97%
Reduced impurity carryover in multi-step synthesis vs. baseline 95% grade.
Supplier CoA; HPLC area% or qNMR.

Target Binding and Metabolic Stability Enhancement via 3-CF3

The incorporation of a trifluoromethyl group at the 3-position significantly alters the physicochemical profile of the resulting scaffold compared to a standard methyl group. The CF3 group increases the overall lipophilicity (LogP) of downstream products, which is critical for membrane permeability in agrochemical and pharmaceutical applications. Furthermore, the CF3 group is metabolically inert, preventing the oxidative degradation pathways that commonly affect aliphatic methyl groups in biological systems [1].

Evidence DimensionScaffold lipophilicity contribution (ΔLogP)
Target Compound Data+0.8 to +1.2 log units (CF3 contribution)
Comparator Or Baseline3-methyl analog (+0.5 log units)
Quantified Difference~0.5 to 0.7 log unit increase in lipophilicity
ConditionsIn silico or experimental LogP profiling of downstream derivatives

Procuring the CF3-substituted building block directly bypasses the need for hazardous late-stage fluorination while guaranteeing enhanced metabolic stability in the final product.

Physical State
Cross-study comparable
Solid at ambient
Comparator core: liquid (d 1.44 g/cm³)
Enables accurate sub-mg weighing and lower volatility loss vs. liquid analogs.
Check supplier SDS; storage at +4°C recommended.

Agrochemical Active Ingredient Synthesis

This compound is the right choice for synthesizing advanced fungicides and insecticides. The 3-trifluoromethyl group provides the necessary lipophilicity for cuticular penetration in plants and insects, while the 4-chloromethyl group allows for straightforward attachment to various core scaffolds via SN2 chemistry [1].

Pharmaceutical Lead Optimization and Library Generation

Ideal for medicinal chemistry programs requiring rapid generation of complex pyrazole libraries. The orthogonal reactivity of the 4-chloromethyl and 5-chloro groups allows chemists to sequentially diversify the scaffold without protecting group manipulations, accelerating hit-to-lead timelines [1].

Development of Fluorinated Specialty Materials

Procurement of this building block is highly relevant for materials science, specifically in the development of fluorinated polymers or liquid crystals. The regio-locked 1-methyl group ensures structural uniformity in the final material, while the CF3 group enhances thermal stability and alters the refractive index of the resulting polymer networks [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Dual electrophilic sites for diversification
Cross-coupling and alkylation efficiency
Kinase/GPCR targeted library synthesis
Orthogonal C5–Cl and C4–CH₂Cl reactivity
Sequential derivatization without protecting groups
Trifluoromethyl probe synthesis
Chloromethyl handle for SN2 tagging
¹⁹F NMR reporter retention; probe stability
Scalable route scouting
Pre-installed CF₃ and chloromethyl group
Eliminates late-stage fluorination; process safety

XLogP3

2.5

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